molecular formula C6H3FN2O4 B12847306 1-Fluoro-3,5-dinitrobenzene CAS No. 369-18-6

1-Fluoro-3,5-dinitrobenzene

Cat. No.: B12847306
CAS No.: 369-18-6
M. Wt: 186.10 g/mol
InChI Key: KMLYDQXQQJHTNT-UHFFFAOYSA-N
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Description

1-Fluoro-3,5-dinitrobenzene is an aromatic compound with the molecular formula C6H3FN2O4. It consists of a benzene ring substituted with a fluorine atom and two nitro groups at the 3 and 5 positions. This compound is known for its reactivity and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-3,5-dinitrobenzene can be synthesized through the nitration of 1-fluoro-3-nitrobenzeneThe nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent and catalyst, respectively .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and reaction time to prevent over-nitration and degradation of the product.

Mechanism of Action

The mechanism of action of 1-fluoro-3,5-dinitrobenzene involves its reactivity towards nucleophiles and electrophiles. The nitro groups withdraw electron density from the benzene ring, making it more susceptible to nucleophilic attack. The fluorine atom also influences the reactivity by stabilizing the negative charge developed during nucleophilic substitution .

Properties

IUPAC Name

1-fluoro-3,5-dinitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLYDQXQQJHTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601310846
Record name 1-Fluoro-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369-18-6
Record name 1-Fluoro-3,5-dinitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=369-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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